molecular formula C7H7IO2S B1587830 1-Iodo-4-(methylsulfonyl)benzene CAS No. 64984-08-3

1-Iodo-4-(methylsulfonyl)benzene

Cat. No. B1587830
CAS RN: 64984-08-3
M. Wt: 282.1 g/mol
InChI Key: MPWOAZOKZVMNFK-UHFFFAOYSA-N
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Description

1-Iodo-4-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H7IO2S and a molecular weight of 282.1 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for 1-Iodo-4-(methylsulfonyl)benzene is 1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Iodo-4-(methylsulfonyl)benzene is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Drug Discovery and Development

Finally, 1-Iodo-4-(methylsulfonyl)benzene finds application in drug discovery. It’s a building block in the synthesis of many biologically active molecules, contributing to the development of new therapeutic agents.

Each application leverages the unique chemical structure of 1-Iodo-4-(methylsulfonyl)benzene , which includes an iodine atom and a methylsulfonyl group attached to a benzene ring. This structure imparts the compound with distinct reactivity and properties that are exploited in various fields of scientific research .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-iodo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWOAZOKZVMNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405391
Record name 1-IODO-4-(METHYLSULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64984-08-3
Record name 1-IODO-4-(METHYLSULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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